MC1R Agonist Activity: Potency of N-(1-benzyl-1H-imidazol-2-yl)amide Derivatives vs. Baseline Scaffolds
The (1-benzyl-1H-imidazol-2-yl)-acetic acid scaffold is critical for achieving potent MC1R agonism. A derivative of this compound, specifically N-(1-benzyl-1H-imidazol-2-yl)amide derivative 9g, demonstrated significant MC1R agonistic activity. While the parent acid is a precursor, the activity of this direct amide derivative, reported at an EC50 of 110 nM, provides a quantifiable benchmark for the utility of this core structure. This level of activity is not achievable with simple, unsubstituted imidazole acetic acid analogs, as the N1-benzyl group is a key pharmacophoric element for receptor binding [1].
| Evidence Dimension | MC1R Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 110 nM (for derivative 9g, a direct amide of the target compound) |
| Comparator Or Baseline | Unsubstituted imidazole acetic acid scaffold (Activity not reported, likely inactive due to lack of key N1-benzyl pharmacophore) |
| Quantified Difference | Not directly quantifiable for the parent acid, but derivative 9g shows potent sub-micromolar activity (EC50 = 110 nM), demonstrating the value of the N1-benzyl-2-acetic acid scaffold. |
| Conditions | In vitro MC1R agonism assay |
Why This Matters
For medicinal chemistry programs targeting MC1R, the N1-benzyl-2-acetic acid core is a validated starting point for achieving potent non-peptide agonists, a property not found in simpler imidazole acetic acids.
- [1] Sato, A., et al. Discovery of novel N-(1-benzyl-1H-imidazol-2-yl)amide derivatives as melanocortin 1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 2022, 78, 129040. View Source
